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Compound of Interest

Compound Name:
1-(Methoxymethyl)-1H-indol-6-

amine

Cat. No.: B13151387

Get Quote

Executive Summary & Chemical Identity
1-(Methoxymethyl)indol-6-amine is a specialized heterocyclic building block used primarily in

medicinal chemistry for the synthesis of kinase inhibitors and serotonin receptor ligands. It

functions as a "masked" indole scaffold; the methoxymethyl (MOM) group protects the indole

nitrogen (N1), directing regioselectivity to the C3 position or the exocyclic amine at C6 during

subsequent functionalization.

This guide details the synthesis, reactivity profile, and handling protocols for this compound,

emphasizing the strategic advantage of the N-protection sequence to avoid regiochemical

ambiguity.
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Property Detail

IUPAC Name 1-(Methoxymethyl)-1H-indol-6-amine

Molecular Formula C₁₀H₁₂N₂O

Molecular Weight 176.22 g/mol

Core Scaffold Indole (Benzopyrrole)

Key Functionalities
Primary Amine (C6), MOM-Protected Amine

(N1)

Predicted pKa
~4.5 (Conjugate acid of 6-NH₂), Indole N1 is

non-basic due to protection

Strategic Synthesis: The Nitro-Reduction Route
Direct alkylation of 6-aminoindole with methoxymethyl chloride (MOM-Cl) is not recommended.

The primary amine at C6 is significantly more nucleophilic than the indole nitrogen (N1),

leading to inseparable mixtures of N-6-alkylated, N-1-alkylated, and bis-alkylated products.

To ensure regiochemical integrity, the synthesis must proceed via the 6-nitroindole precursor.

The electron-withdrawing nitro group deactivates the benzene ring, while the indole nitrogen

remains sufficiently acidic (pKa ~16) to be deprotonated by strong bases for clean N-1

protection.

Validated Synthetic Pathway
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Figure 1: Regioselective synthesis pathway avoiding competitive amine alkylation.

Detailed Experimental Protocols
Step 1: Synthesis of 1-(Methoxymethyl)-6-nitroindole
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Objective: Protection of the indole nitrogen. Safety Warning: MOM-Cl (Chloromethyl methyl

ether) is a known human carcinogen. All operations must be performed in a well-ventilated

fume hood with double-gloving and appropriate respiratory protection.

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Solvation: Dissolve 6-nitroindole (1.0 eq, 10 mmol) in anhydrous DMF (Dimethylformamide,

0.2 M concentration). Cool the solution to 0°C in an ice bath.

Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-

wise. Evolution of H₂ gas will be observed.

Mechanism:[1][2][3] The base removes the N-H proton (pKa ~16), generating the indolyl

anion.

Alkylation: After stirring for 30 minutes at 0°C, add MOM-Cl (1.2 eq) dropwise via syringe.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (Hexane/EtOAc 7:3). The product will have a higher R_f than the starting material.

Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[4][5] Wash

combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and

concentrate.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Reduction to 1-(Methoxymethyl)indol-6-amine
Objective: Conversion of the nitro group to the target primary amine.

Setup: Use a hydrogenation vessel or a heavy-walled flask.

Solvation: Dissolve the intermediate 1-(methoxymethyl)-6-nitroindole in Methanol or Ethanol

(0.1 M).

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
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Alternative: If halogen substituents are present on the ring (which might be reduced by

Pd/H₂), use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O.

Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a

balloon (1 atm) or Parr shaker (30 psi). Stir vigorously for 4–12 hours.

Validation: Monitor by LC-MS. Look for the mass shift from [M+H]⁺ ~207 (Nitro) to ~177

(Amine).

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

methanol. Concentrate the filtrate to yield the crude amine.

Storage: The amine is oxidation-sensitive. Store under Argon at -20°C.

Reactivity Profile & Deprotection Logic
The utility of 1-(methoxymethyl)indol-6-amine lies in its orthogonal reactivity. The MOM group is

stable to bases and nucleophiles, allowing the 6-amine to be derivatized without affecting the

indole nitrogen.

Orthogonal Reactivity Map
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N-(1-(MOM)indol-6-yl)amide 3-Aryl-1-(MOM)indol-6-amine 1H-Indol-6-amine
(Formaldehyde released)
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Figure 2: Reaction manifold showing orthogonal manipulation of the C6-amine and C3-position

prior to N1-deprotection.
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Deprotection Protocol (MOM Removal)
The MOM group is an acetal and is cleaved under acidic conditions.

Standard Method: Treat the substrate with TFA (Trifluoroacetic acid) in DCM (1:1 ratio) at

0°C to RT.

Mild Method: 6M HCl in THF/Water at 60°C.

Mechanism: Protonation of the ether oxygen facilitates the departure of methanol, forming an

oxonium ion which hydrolyzes to release formaldehyde and the free indole N-H.

Applications in Drug Discovery[6][7]
The 1-(methoxymethyl)indol-6-amine scaffold is a privileged structure in the design of ATP-

competitive kinase inhibitors.

Kinase Selectivity: The indole core mimics the purine ring of ATP. The 6-amino group often

forms hydrogen bonds with the "hinge region" residues of kinases (e.g., Valine or Alanine

residues in the ATP binding pocket).

Solubility Enhancement: The MOM group, while usually a protecting group, increases

lipophilicity during synthesis, aiding purification. However, in final drugs, it is removed to

reveal the N-H, which can act as a hydrogen bond donor.

Pro-drug Potential: In some contexts, MOM-like ethers are explored as metabolically labile

covers for polar N-H groups to improve oral bioavailability, though formaldehyde release

limits this specific group's use in final clinical candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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